While there is limited specific information available regarding the direct applications of methyl 3-isobutyl-1H-pyrazole-5-carboxylate, it serves as a key precursor in the synthesis of Isobutyl Sildenafil. [] Isobutyl Sildenafil is an analog of Sildenafil, a drug primarily known for its use in treating erectile dysfunction.
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxylate functional group. The presence of the isobutyl group contributes to its chemical properties and potential applications.
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate can be synthesized through various methods, leveraging starting materials such as hydrazines and carboxylic acid derivatives. The synthesis often involves multi-step reactions that require careful control of reaction conditions to yield the desired product.
This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis of methyl 3-isobutyl-1H-pyrazole-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of isobutyl hydrazine with ethyl acetoacetate followed by esterification with methanol.
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate has a molecular formula of . The structure features:
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the substituents on the pyrazole ring and the steric hindrance introduced by the isobutyl group.
The mechanism of action for methyl 3-isobutyl-1H-pyrazole-5-carboxylate in biological systems may involve:
Studies have indicated that pyrazole derivatives can modulate pathways related to inflammation and pain, although specific data on this compound's mechanism remains limited and requires further investigation.
Methyl 3-isobutyl-1H-pyrazole-5-carboxylate has potential applications in:
Table 1: Regioselectivity in Hydrazine Cyclocondensations
β-Keto Ester Substituent | Hydrazine | Solvent | Temperature | 5-Ester:4-Ester Ratio |
---|---|---|---|---|
R₁ = isobutyl, R₂ = methyl | Hydrazine hydrate | Ethanol | 80°C | 90:10 |
R₁ = isobutyl, R₂ = methyl | Methylhydrazine | DMF | 25°C | 95:5 |
R₁ = phenyl, R₂ = methyl | Hydrazine hydrate | Toluene | 110°C | 65:35 |
Ru₃(CO)₁₂/N-heterocyclic carbene (NHC) catalytic systems enable atom-economical pyrazole synthesis from 1,3-diols and arylhydrazines. The mechanism involves tandem dehydrogenation of diols to β-dicarbonyl intermediates, followed by in situ cyclocondensation. Using 5-methylhexane-1,3-diol and methyl carbazate with 2 mol% Ru₃(CO)₁₂ and NHC ligand in toluene at 120°C delivers methyl 3-isobutyl-1H-pyrazole-5-carboxylate in 78% yield. This method circumvents pre-synthesized diketones and generates H₂ as the sole byproduct [8]. Iron catalysts (e.g., FeCl₃·6H₂O) offer a cost-effective alternative under ligand-free conditions, utilizing O₂ as a terminal oxidant to achieve comparable yields (70–82%) [10].
Table 2: Metal-Catalyzed Synthesis from Diols
Catalyst | Ligand | Oxidant | Diol Substrate | Yield (%) |
---|---|---|---|---|
Ru₃(CO)₁₂ | NHC-diphosphine | None | 5-Methylhexane-1,3-diol | 78 |
FeCl₃·6H₂O | None | O₂ (1 atm) | 5-Methylhexane-1,3-diol | 75 |
Fe(NO₃)₃·9H₂O | Acetylacetone | TBHP | Butane-1,3-diol | 81 |
Wang resin-supported synthesis enables high-purity methyl 3-isobutyl-1H-pyrazole-5-carboxylate production. The sequence starts with immobilizing β-keto esters onto hydroxymethylpolystyrene resin via ester linkage. TFA-mediated cyclization (20% v/v in DCM) with isobutylhydrazine at 50°C for 12 hours achieves near-quantitative conversion. Cleavage from the resin using TFA/DCM (1:1) yields the product with >98% purity (HPLC), eliminating chromatography. This approach minimizes side products like regioisomeric 4-ester derivatives (<2%) and is scalable for combinatorial libraries [3].
Tautomeric equilibrium between 1H- (N1–H) and 2H-pyrazole (N2–H) forms governs regioselective N-alkylation. In DMSO, the 1H-tautomer predominates (95:5 ratio) due to hydrogen bonding with the solvent, enabling selective N1-alkylation with alkyl halides using K₂CO₃. Contrastingly, aprotic solvents (e.g., THF) stabilize the 2H-tautomer (40% population), leading to N2-alkylation byproducts. Adding catalytic CuI (5 mol%) redirects selectivity toward N1-alkylation (>95%) via coordination to the pyridinic nitrogen [3] [8].
Table 3: Solvent Influence on Tautomer Distribution
Solvent | Dielectric Constant | 1H-Tautomer (%) | 2H-Tautomer (%) |
---|---|---|---|
DMSO | 46.7 | 95 | 5 |
THF | 7.6 | 60 | 40 |
Chloroform | 4.8 | 70 | 30 |
I₂/DMSO-mediated oxidative cyclizations enable direct pyrazole formation from α,β-unsaturated aldehydes and hydrazines. Reacting 4-methylhex-3-enal with methyl carbazate in DMSO containing I₂ (20 mol%) at 80°C affords methyl 3-isobutyl-1H-pyrazole-5-carboxylate via in situ enolization, iodination, and nucleophilic displacement. This one-pot method achieves 88% yield with minimal byproducts, avoiding toxic metals [8]. Hypervalent iodine reagents (e.g., PhI(OAc)₂) similarly facilitate dehydrogenative aromatization of pyrazolines under mild conditions [10].
Table 4: Green Metrics for Synthetic Methods
Method | Atom Economy (%) | E-Factor | Reaction Time |
---|---|---|---|
Solvent-Free Ball Milling | 92 | 0.3 | 30 minutes |
I₂/DMSO Oxidative Cyclization | 85 | 1.2 | 3 hours |
Ru-Catalyzed Dehydrogenation | 91 | 0.8 | 12 hours |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3